3-(3-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O2/c20-17-3-1-2-15(12-17)4-5-19(23)21-13-16-6-9-22(10-7-16)18-8-11-24-14-18/h1-3,12,16,18H,4-11,13-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRZAILGYZAGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC(=CC=C2)Cl)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, including the formation of the chlorophenyl group, the tetrahydrofuran ring, and the piperidine moiety. The reaction conditions often require specific reagents, catalysts, and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes, automated synthesis, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction. The exact mechanism depends on the compound’s structure and the biological system in which it is studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Propanamide Derivatives
(a) 3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide
- Structure : Differs in the 1-position substituent (dimethylsulfamoyl vs. oxolan-3-yl).
- Molecular weight: 387.92 g/mol .
- Activity : Sulfonamide derivatives often exhibit protease or kinase inhibitory activity, suggesting divergent pharmacological targets compared to the oxolane-containing compound .
(b) N-(3,4-dichlorophenyl)-2-[1-(3-methyl-1-benzofuran-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
- Structure: Shares a chlorophenyl group but incorporates a tetrahydroquinoxaline core instead of piperidine.
- Properties : Higher molecular weight (purity >90%) and extended aromaticity may enhance protein binding but reduce blood-brain barrier penetration .
- Activity: Likely targets inflammatory pathways or kinases due to the benzofuran-quinoxaline hybrid .
(c) N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (para-chloroisobutyryl fentanyl)
- Structure : Piperidine core with a 2-phenylethyl substituent and para-chlorophenyl group.
- Properties : Lipophilic substituents (phenylethyl) favor opioid receptor binding. Molecular weight ~400 g/mol .
- Activity : Potent µ-opioid receptor agonist, highlighting the role of piperidine and chlorophenyl groups in analgesic activity .
Functional Group Variations
(a) Oxolane vs. Sulfamoyl Substitution
- Sulfamoyl : Introduces hydrogen-bonding capacity, which may improve solubility but increase off-target interactions .
(b) Chlorophenyl vs. Fluorophenyl Groups
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-(3-Chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
The compound's molecular formula is C20H27ClN2O2, with a molecular weight of approximately 364.89 g/mol. Its structure includes a piperidine ring and an oxolane moiety, which are known to impart various pharmacological properties.
Anticancer Properties
Research has indicated that derivatives of piperidine, similar to this compound, exhibit significant anticancer activity. For instance, studies on related compounds have shown cytotoxic effects against various cancer cell lines, including myeloma and leukemia . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity of Piperidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Myeloma | 15 | Apoptosis induction |
| Compound B | Leukemia | 20 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Similar piperidine-based compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and urease, suggesting potential applications in treating neurodegenerative diseases and managing urea levels in patients with renal issues .
Table 2: Enzyme Inhibition Activity
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound C | AChE | 25 |
| Compound D | Urease | 30 |
| This compound | TBD |
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit moderate antimicrobial activity against various bacterial strains. The presence of the chlorophenyl group may enhance this activity by interfering with bacterial cell wall synthesis or function .
Case Studies and Research Findings
- Study on Piperidine Derivatives : A study published in MDPI highlighted the anticancer effects of piperidine derivatives, noting that structural modifications significantly impact their biological activity. The study emphasized the importance of substituents on the piperidine ring for enhancing anticancer efficacy .
- Enzyme Interaction Analysis : Another investigation focused on the binding interactions between synthesized compounds and bovine serum albumin (BSA), revealing strong binding affinities that correlate with their pharmacological effectiveness. This suggests potential for drug formulation applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
